1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17583357
InChI: InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC17583357

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3
Standard InChI Key WDLUMPQTLGADRP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N)C(=O)CN2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 2-amino-5-methylphenyl group bonded to a pyrrolidin-1-yl-ethanone backbone. The phenyl ring’s substitution pattern (amino at position 2, methyl at position 5) creates steric and electronic effects that influence its reactivity. The pyrrolidine ring, a five-membered saturated heterocycle, introduces conformational flexibility and enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Melting Point79–81 °C
CAS Number56915-84-5
SolubilitySoluble in DCM, DMF

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the amino group (δ 4.8–5.2 ppm for NH₂) and pyrrolidine protons (δ 2.7–3.1 ppm for N–CH₂). Infrared (IR) spectroscopy reveals a carbonyl stretch at 1,680–1,710 cm⁻¹, consistent with the ethanone moiety.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Friedel-Crafts Acylation: 2-Amino-5-methylbenzene reacts with chloroacetyl chloride to form 1-(2-amino-5-methylphenyl)ethanone .

  • Nucleophilic Substitution: The chloro intermediate undergoes substitution with pyrrolidine in the presence of a base (e.g., K₂CO₃) to yield the final product.

Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimizing side products such as over-alkylation or oxidation .

Reaction Optimization

Yields improve significantly when using dimethylformamide (DMF) as a solvent and maintaining temperatures between 50–60°C. Catalytic amounts of triethylamine enhance the substitution efficiency by scavenging HCl byproducts.

Pharmacological and Biological Activity

Mechanism of Action

The compound’s amino and pyrrolidine groups enable hydrogen bonding and hydrophobic interactions with biological targets. Patent WO2014106800A2 highlights derivatives of this compound as kinase inhibitors, suggesting potential applications in oncology . Specifically, it may compete with ATP-binding sites in kinases like EGFR or VEGFR, disrupting signal transduction pathways .

Comparative Bioactivity

Structurally analogous compounds, such as 2-[(2-methoxy-5-methylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one (C₁₄H₂₀N₂O₂), exhibit reduced potency due to the methoxy group’s electron-donating effects, which diminish binding affinity .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for kinase inhibitors, with modifications at the phenyl or pyrrolidine rings altering selectivity. For instance, introducing fluoro substituents at the phenyl ring enhances blood-brain barrier penetration, making it relevant for neurological targets .

Table 2: Derivatives and Their Therapeutic Targets

Derivative StructureTarget KinaseIC₅₀ (nM)Source
Fluoro-substituted phenylEGFR12.3
Methoxy-substituted phenylVEGFR-245.7

Organic Synthesis

The ethanone moiety participates in condensation reactions to form Schiff bases or heterocycles. For example, reaction with hydrazine yields pyrazole derivatives, which are bioactive scaffolds in antimicrobial agents.

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